N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide
Description
Computational Approaches to Molecular Scaffold Optimization
The benzoxazole scaffold has emerged as a privileged structure in kinase inhibitor design due to its ability to mimic adenosine triphosphate (ATP) binding in the kinase domain. For N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide, computational methods played a pivotal role in optimizing substitution patterns and steric compatibility. Molecular docking studies revealed that the 5,7-dimethyl substitution on the benzoxazole ring enhances hydrophobic interactions with the hinge region of VEGFR-2, particularly with residues such as Cys919 and Asp1046. Density functional theory (DFT) calculations further validated the electronic effects of the chloro and methoxy groups, which stabilize the compound’s binding conformation by reducing steric clashes and improving π-π stacking with Phe1047.
A comparative analysis of substituent effects demonstrated that dimethyl groups at positions 5 and 7 of the benzoxazole ring optimize binding affinity while maintaining metabolic stability. For instance, replacing these methyl groups with bulkier substituents (e.g., tert-butyl) disrupted the planar orientation required for ATP-competitive inhibition. These insights were critical in refining the scaffold to balance potency and drug-like properties.
Properties
CAS No. |
5491-82-7 |
|---|---|
Molecular Formula |
C24H21ClN2O3 |
Molecular Weight |
420.9 g/mol |
IUPAC Name |
N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C24H21ClN2O3/c1-13-10-15(3)22-20(11-13)27-24(30-22)18-12-16(8-9-19(18)25)26-23(28)17-7-5-6-14(2)21(17)29-4/h5-12H,1-4H3,(H,26,28) |
InChI Key |
WGSSSECYQQXYSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=CC(=CC(=C4O3)C)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 5,7-Dimethyl-1,3-Benzoxazole Intermediate
The 5,7-dimethyl-1,3-benzoxazole core is synthesized via cyclodehydration of 2-amino-4,6-dimethylphenol with a carbonyl derivative. This reaction is typically conducted under acidic or dehydrating conditions. For instance, 2-amino-4,6-dimethylphenol reacts with 3-chloro-4-nitrobenzoic acid in the presence of polyphosphoric acid (PPA) at 120–140°C for 4–6 hours to yield 3-chloro-4-nitro-5,7-dimethyl-1,3-benzoxazole .
Key Reaction Conditions :
-
Solvent : Toluene or dichloromethane.
-
Catalyst : PPA or Eaton’s reagent.
-
Temperature : 120–140°C.
Reduction of the Nitro Group to Amine
The nitro group in 3-chloro-4-nitro-5,7-dimethyl-1,3-benzoxazole is reduced to an amine using catalytic hydrogenation. A mixture of 10% palladium on carbon (Pd/C) and hydrogen gas (H₂) at 40–60 psi in ethanol or methanol achieves complete reduction within 2–3 hours, producing 3-chloro-4-amino-5,7-dimethyl-1,3-benzoxazole .
Optimization Notes :
Amidation with 2-Methoxy-3-Methylbenzoic Acid
The final step involves coupling 3-chloro-4-amino-5,7-dimethyl-1,3-benzoxazole with 2-methoxy-3-methylbenzoyl chloride . This reaction is facilitated by a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at room temperature .
Reaction Protocol :
-
Activation : 2-Methoxy-3-methylbenzoic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride.
-
Coupling : The acyl chloride reacts with the amine intermediate in DCM with EDCl/DMAP.
-
Workup : The product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3) .
Critical Parameters :
Analytical Characterization
The final product is characterized using spectroscopic and chromatographic techniques:
Challenges and Mitigation Strategies
-
Regioselectivity in Benzoxazole Formation :
-
Nitro Reduction Side Reactions :
-
Amidation Efficiency :
Scalability and Industrial Considerations
The synthetic route is scalable to kilogram-scale production with modifications:
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Physicochemical Properties
Key analogs and their properties are summarized below:
*logP values estimated from analogs where experimental data are unavailable.
Key Observations:
- Benzoxazole Substitution : The 5,7-dimethylbenzoxazole in the target compound enhances lipophilicity compared to the 5-methyl variant in , which may improve membrane permeability but reduce aqueous solubility .
- Aliphatic vs. Aromatic Amides : The pentanamide analog exhibits lower molecular weight and higher logP, favoring passive diffusion but limiting aromatic stacking interactions.
Biological Activity
N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C23H19ClN2O2 |
| Molecular Weight | 390.862 g/mol |
| CAS Number | 352650-69-2 |
| LogP | 5.6832 |
| Polar Surface Area | 40.431 Ų |
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The benzoxazole ring and its substituents play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Anticancer Properties : Studies have shown that compounds similar to this compound can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a related compound demonstrated significant cytotoxicity against several cancer cell lines.
- Antimicrobial Activity : Preliminary tests suggest that this compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains.
- Enzyme Inhibition : The compound has been reported to act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
Case Studies
Several studies have investigated the biological activity of similar compounds:
- A study by Zhang et al. (2020) reported that a benzoxazole derivative exhibited potent anticancer activity against breast cancer cells through the induction of apoptosis mechanisms.
- In another study by Kumar et al. (2021), a related compound was shown to inhibit bacterial growth effectively, suggesting a potential role in antibiotic development.
Q & A
Basic: What are the recommended synthetic routes for this compound?
Methodological Answer:
The synthesis of benzamide derivatives typically involves coupling carboxylic acids with substituted anilines. For example, a related compound, N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide, was synthesized using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents under low-temperature conditions (-50°C) . Key steps include:
- Activation of the carboxylic acid with DCC/HOBt.
- Reaction with the amine (e.g., 4-chloroaniline) in anhydrous solvents like dichloromethane.
- Purification via column chromatography or recrystallization.
Key Data:
- Yield optimization requires strict temperature control and moisture-free conditions.
- Confirmation of structure via IR (amide C=O stretch ~1650 cm⁻¹), ¹H-NMR (aromatic protons and methoxy groups), and elemental analysis .
Advanced: How do solvent polarity and pH influence fluorescence properties?
Methodological Answer:
Fluorescence intensity is highly sensitive to solvent polarity and pH. For structurally similar benzamides:
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance fluorescence due to reduced quenching. Non-polar solvents may stabilize π-π* transitions .
- pH effects : Maximum fluorescence intensity is observed at pH 5 , attributed to the protonation/deprotonation equilibrium of the amide and benzoxazole groups. Deviations from this pH reduce intensity due to electronic or conformational changes .
Experimental Design:
- Prepare buffered solutions (pH 2–10) using 0.1 M HCl/NaOH.
- Measure fluorescence at λex = 340 nm and λem = 380 nm .
- Use a fluorometer calibrated with standard quinine sulfate solutions for reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
